molecular formula C10H12O2S B11956127 1-(5-Methyl-2-methylsulfinylphenyl)ethanone CAS No. 34617-87-3

1-(5-Methyl-2-methylsulfinylphenyl)ethanone

Cat. No.: B11956127
CAS No.: 34617-87-3
M. Wt: 196.27 g/mol
InChI Key: HRAWKZRPJBYTSP-UHFFFAOYSA-N
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Description

1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is an organic compound with the molecular formula C10H12O2S. It is a benzene derivative characterized by the presence of a methyl group and a methylsulfinyl group attached to the phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 5-methyl-2-(methylsulfinyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone often involves large-scale batch reactors. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

    1-[5-Methyl-2-(methylsulfonyl)phenyl]ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.

    1-[5-Methyl-2-(methylthio)phenyl]ethanone: Contains a methylthio group instead of a methylsulfinyl group.

    1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanol: The ethanone group is reduced to an alcohol.

Uniqueness: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is unique due to the presence of both a methylsulfinyl group and an ethanone group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

34617-87-3

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(5-methyl-2-methylsulfinylphenyl)ethanone

InChI

InChI=1S/C10H12O2S/c1-7-4-5-10(13(3)12)9(6-7)8(2)11/h4-6H,1-3H3

InChI Key

HRAWKZRPJBYTSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)C)C(=O)C

Origin of Product

United States

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